molecular formula C13H16N2O B102439 Tetrahydroharmine CAS No. 17019-01-1

Tetrahydroharmine

Cat. No. B102439
CAS RN: 17019-01-1
M. Wt: 216.28 g/mol
InChI Key: ZXLDQJLIBNPEFJ-UHFFFAOYSA-N
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Description

Tetrahydroharmine is a compound that falls within the category of tetrahydro-β-carbolines (THβCs), which are tricyclic compounds structurally related to indoleamines. These compounds have been found to form in vitro and in vivo in the brain and other tissues. They are known to interact with the serotonergic neurotransmitter system and may serve as endogenous neuromodulators of neurotransmitters. The neurochemical, neuroendocrinological, and behavioral effects of THβCs have been studied, suggesting their potential role in modulating neurological functions .

Synthesis Analysis

The synthesis of tetrahydro-β-carbolines, which are structurally similar to tetrahydroharmine, can be achieved through various methods. One approach involves the intermolecular condensation, selective reduction, and intramolecular cyclization starting from phthalic anhydrides and tryptamine. This method allows for the synthesis of compounds with a strictosamide skeleton under mild conditions and is compatible with a wide range of substrates and functional groups . Another synthesis method includes the Pictet-Spengler reaction, which has been used in the total synthesis of roeharmine and the enantiospecific synthesis of (-)-1,2,3,4-tetrahydroroeharmine .

Molecular Structure Analysis

The molecular structure of tetrahydroharmine-like compounds has been studied using various techniques. For instance, the absolute configuration of tetrahydrolathyrine, a related compound, was determined using NOESY NMR analysis and X-ray structure determination. This analysis revealed the (2S,4R) absolute configuration of the natural product . Similarly, the structure of tetrahydroneosophoramine was elucidated by x-ray structural analysis, showing that its rings A, B, and C have the chair conformation, and ring D has the half-chair conformation .

Chemical Reactions Analysis

Tetrahydroharmine and related tetrahydro-β-carbolines can undergo various chemical reactions. The synthesis of tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine, a compound with a similar bicyclic structure, involved a [1,3]-dipolar cycloaddition reaction. The reaction's outcome and the distribution of diastereoisomers were influenced by the choice of base, with organic bases favoring the formation of one isomer due to π-interactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tetrahydroharmine are not detailed in the provided papers, related compounds such as tetrahydroborates have been investigated for their physical properties. These studies have focused on parameters like structure, stability, and hydrogen diffusion, which are essential for their potential application as hydrogen storage materials . For tetrahydro-β-carbolines, their interaction with the serotonergic system and their formation in biological tissues are of particular interest, indicating their potential physiological relevance .

Scientific Research Applications

Pharmacological Importance and Spasmolytic Activity

Tetrahydroharmine, a β-carboline alkaloid, has been explored for its pharmacological importance. Research indicates that derivatives of tetrahydroharmine exhibit spasmolytic activity, suggesting potential applications in muscle relaxation and treatment of spasms. The stability of N-acyl tetrahydroharmine derivatives highlights its suitability for pharmacological use (Begum et al., 2006).

Structural Novelty and Transformation

A novel tetrahydro β-carboline alkaloid, jafrine, was isolated and its structure determined with reference to tetrahydroharmine. This research reveals the potential for synthesizing new compounds with therapeutic benefits, utilizing tetrahydroharmine as a starting point (Faizi & Naz, 2002).

Antiviral Agent Development

Tetrahydroharmine has been instrumental in the development of antiviral agents. A study reported the synthesis of optical isomers of the antiviral agent NK0209, derived from harmala alkaloids including tetrahydroharmine. These isomers displayed significant activity against tobacco mosaic virus, showcasing the potential of tetrahydroharmine derivatives in plant virus control (Wang & Song, 2020).

Neuropharmacology and Dopamine Receptor Interaction

In the realm of neuropharmacology, tetrahydroharmine's influence on dopamine receptors has been explored. Tetrahydroprotoberberines, a category which includes tetrahydroharmine, act as dopamine receptor ligands. Their unique action on both D1 and D2 dopamine receptors positions them as potential therapeutic agents in treating neurobiological diseases and conditions like Parkinson's disease and schizophrenia (Mo et al., 2007).

Safety And Hazards

While specific safety data sheets for Tetrahydroharmine were not found in the search results, it’s important to note that any substance should be handled with appropriate safety measures to prevent any potential harm .

Future Directions

Tetrahydroharmine could primarily serve as a natural antidepressant without side effects such as cognitive impairment. On the contrary, THH can support and clarify the activity of the mind. Due to its ability to support the growth of new brain cells, it could also serve as a prevention of neurodegenerative disorders .

properties

IUPAC Name

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLDQJLIBNPEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901873
Record name (+/-)-Tetrahydroharmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydroharmine

CAS RN

17019-01-1, 486-93-1
Record name (±)-Tetrahydroharmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17019-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetrahydroharmine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leptaflorine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99788
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Record name (+/-)-Tetrahydroharmine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROHARMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1Q1E0G45A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,330
Citations
AM Brito-da-Costa, D Dias-da-Silva, NGM Gomes… - Pharmaceuticals, 2020 - mdpi.com
Ayahuasca is a hallucinogenic botanical beverage originally used by indigenous Amazonian tribes in religious ceremonies and therapeutic practices. While ethnobotanical surveys still …
Number of citations: 65 www.mdpi.com
DI Brierley, C Davidson - Progress in neuro-psychopharmacology and …, 2012 - Elsevier
Ayahuasca is a hallucinogenic botanical mixture originating in the Amazon area where it is used ritually, but is now being taken globally. The 2 main constituents of ayahuasca are N,N-…
Number of citations: 177 www.sciencedirect.com
NS Buckholtz - Life Sciences, 1980 - Elsevier
… Naranjo also mentions that 6-MeO-harmalan, 6-MeO-tetrahydroharman, and tetrahydroharmine were also found to be hallucinogenic. Although, as far as I am aware, no human studies …
Number of citations: 157 www.sciencedirect.com
J Riba, EH McIlhenny, M Valle, JC Bouso… - Drug testing and …, 2012 - Wiley Online Library
… The amounts of harmine, harmaline, and tetrahydroharmine recovered in urine are reported … , and tetrahydroharmol (7-hydroxy-tetrahydroharmine). Samples were also analyzed for …
S Navickiene, LFS Santos, MC Santos… - Journal of the Brazilian …, 2019 - SciELO Brasil
An extraction method based on solid-phase extraction was developed to determine the major alkaloid components, N,N-dimethyltryptamine, harmine, harmaline, harmalol, and …
Number of citations: 6 www.scielo.br
TD Nikam, KM Nitnaware, ML Ahire - … : Phytochemistry, Botany and …, 2013 - academia.edu
… Oxidation of harmaline with loss of water molecule generates harmine while on reduction yield tetrahydroharmine. The demethylation of harmine gives rise to the alkaloid harmalol. …
Number of citations: 12 www.academia.edu
JD Pope, KW Choy, OH Drummer… - Journal of Analytical …, 2019 - academic.oup.com
… UHPLC-QT of mass spectra data for tetrahydroharmine found in the patient's urine specimen… Lower section: high energy mass spectrum (CE: 10–40 eV ramp) of tetrahydroharmine peak …
Number of citations: 10 academic.oup.com
P Maity, D Adhikari, AK Jana - Tetrahedron, 2019 - Elsevier
… On the otherhand, harmala alkaloids contain various β-carbolines including the THBCs tetrahydroharmine, tryptoline and harmicine. In recent years, the THBC alkaloids have been …
Number of citations: 57 www.sciencedirect.com
D Ben-Ishai - Journal of the American Chemical Society, 1957 - ACS Publications
… , finally pure methanolfor elution, yielded first harmine, then tetrahydroharmine, finally harmaline. … The mixed mp with racemic tetrahydroharmine,10 *mp 199.4-199.8 (in vacuo) was …
Number of citations: 97 pubs.acs.org
FA Hochstein, AM Paradies - Journal of the American Chemical …, 1957 - ACS Publications
… Tetrahydroharmine appeared to be theonly likely alternate … 1,2,3,4-tetrahydroharmine leaves no doubt that the two compounds … likely that the harmaline or dtetrahydroharmine may have …
Number of citations: 123 pubs.acs.org

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